molecular formula C8H9NO B3103510 (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443112-10-4

(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Cat. No.: B3103510
CAS No.: 1443112-10-4
M. Wt: 135.16
InChI Key: NIRSJDGVNWIEOA-QMMMGPOBSA-N
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Description

Significance of Fused Pyridine (B92270) Systems in Organic Chemistry and Chemical Biology

The pyridine ring is a fundamental nitrogen-containing heterocycle that serves as a core structural motif in a vast array of chemical compounds. nih.govrsc.org When fused with other ring systems, such as a cyclopentane (B165970) ring in the case of cyclopenta[b]pyridine, its chemical properties and biological significance are further expanded. These fused pyridine systems are ubiquitous in medicinal research, forming the backbone of numerous therapeutic agents approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org

Pyridine and its fused analogues are prevalent in nature, particularly in alkaloids, and play a crucial role in biological systems. nih.govrsc.org For instance, the redox reactions involving nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its reduced form NADH are centered on the pyridine ring. nih.gov The versatility of these scaffolds has led to their incorporation in drugs with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearcher.life The nitrogen atom in the pyridine ring is key to the biological attributes of these molecules, often influencing their ability to interact with enzymes and receptors. rsc.orgresearcher.life Consequently, the development of novel synthetic methods to access diverse pyridine-fused compounds remains a significant focus in pharmacological and chemical research. nih.gov

Overview of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol within the Cyclopenta[b]pyridine Class

This compound is a specific chiral molecule belonging to the 6,7-dihydro-5H-cyclopenta[b]pyridine class of compounds. This scaffold consists of a pyridine ring fused with a cyclopentane ring. The nomenclature indicates a hydroxyl (-ol) group at position 5 of the fused ring system, and the "(5S)" designation specifies the stereochemistry at this chiral center.

While extensive research has been published on the broader cyclopenta[b]pyridine family, specific studies focusing solely on the this compound isomer are limited in publicly available literature. It is often considered a heterocyclic building block, a type of chemical intermediate used in the synthesis of more complex molecules. Its structural counterpart, (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-amine, has been documented as a chemical intermediate. achemblock.com The related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is also a known compound, suggesting that the alcohol could be synthesized from it via reduction. rsc.org

Table 1: Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol (Note: Data is for the racemic mixture and is predicted.)

PropertyValue
CAS Number1065609-70-2
Molecular FormulaC₈H₉NO
Molar Mass135.16 g/mol
Boiling Point268.8 ± 25.0 °C
Density1.243 ± 0.06 g/cm³

Historical Context of Cyclopenta[b]pyridine Derivatives Research

The synthesis of pyridine rings is a well-established area of organic chemistry, with foundational methods like the Hantzsch pyridine synthesis dating back to the 19th century. These classical approaches typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.org Research into fused pyridine systems like cyclopenta[b]pyridines evolved from this foundation, adapting and creating new methodologies for constructing these more complex bicyclic structures.

Early synthetic strategies often relied on multi-step procedures. However, modern organic synthesis has increasingly focused on efficiency and sustainability. This has led to the development of multicomponent reactions (MCRs) for the synthesis of cyclopenta[b]pyridine derivatives. researchgate.net These reactions allow for the construction of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste. researchgate.net For example, an effective method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.govacs.org Such advancements have made a wider variety of substituted cyclopenta[b]pyridine scaffolds more accessible for research and development.

Current State of Research on Hydroxylated Cyclopenta[b]pyridine Systems

Current research on cyclopenta[b]pyridine derivatives is vibrant, exploring their potential in materials science, medicinal chemistry, and agriculture. researchgate.netnih.govacs.org While specific research on this compound is not prominent, studies on related hydroxylated systems highlight the ongoing interest in this class.

For instance, new derivatives of substituted 2-(ortho-hydroxyaryl)cyclopenta[b]pyridines have been synthesized and their fluorescent properties have been investigated. researchgate.net These studies show that the fluorescent characteristics of these molecules can be tuned based on their structure and the polarity of their environment, suggesting potential applications in sensors or imaging agents. researchgate.net

Furthermore, synthetic methodologies continue to be developed. A green chemistry approach using a manganese catalyst in water has been reported for the direct oxidation of the CH₂ group adjacent to the pyridine ring, efficiently producing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This ketone is a direct precursor to the corresponding alcohol, demonstrating a modern, environmentally conscious pathway to access hydroxylated cyclopenta[b]pyridine systems. The diverse biological activities found in other cyclopenta[c]pyridine derivatives, such as antiviral, insecticidal, and fungicidal properties, continue to motivate the synthesis and evaluation of new analogues, including hydroxylated variants. nih.govacs.orgmdpi.com

Table 2: Examples of Studied Cyclopenta[b]pyridine Derivatives and Their Applications

Derivative ClassInvestigated Application
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilesCorrosion inhibitors for steel nih.govacs.org
2-(ortho-hydroxyaryl)cyclopenta[b]pyridinesFluorescent properties researchgate.net
5-Aryl-cyclopenta[c]pyridinesAntiviral, insecticidal, and fungicidal agents nih.govacs.org
6,7-dihydro-5H-benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridines*Anticancer agents nih.gov
Note: A related but larger fused pyridine system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5s 5h,6h,7h Cyclopenta B Pyridin 5 Ol and Its Stereoisomers

Strategies for Enantioselective Synthesis of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

The primary route to enantiomerically pure this compound involves the asymmetric reduction of the corresponding prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. While specific literature detailing the synthesis of this compound is not extensively available, established methodologies for the asymmetric reduction of analogous aromatic and heterocyclic ketones provide a framework for achieving this transformation with high enantioselectivity.

Chiral Catalyst-Mediated Approaches

The most prominent and industrially scalable method for the synthesis of chiral alcohols from ketones is through catalytic asymmetric hydrogenation or transfer hydrogenation. nih.govthieme-connect.com These methods utilize transition metal complexes with chiral ligands to control the stereochemical outcome of the reduction.

Asymmetric Hydrogenation: This technique involves the use of molecular hydrogen as the reductant in the presence of a chiral catalyst. For substrates similar to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, ruthenium, rhodium, and iridium complexes are often employed. nih.govmdpi.com Chiral diphosphine ligands, such as BINAP and its derivatives, in combination with a chiral diamine, have proven highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov For pyridyl ketones, rhodium catalysts bearing ligands like Binapine have demonstrated excellent enantioselectivities (up to 99% ee) under mild conditions. nih.gov

A plausible catalytic cycle for the asymmetric hydrogenation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one would involve the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The resulting metal alkoxide is then protonated to release the chiral alcohol and regenerate the catalyst.

Asymmetric Transfer Hydrogenation (ATH): This method employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. acs.org Chiral Ru(II) complexes with N-tosylated diamine ligands, like TsDPEN, are benchmark catalysts for the ATH of aromatic ketones. acs.orgsci-hub.box These catalysts are known for their high efficiency and enantioselectivity, often operating under mild, neutral conditions. nih.gov The reaction mechanism is believed to proceed through a six-membered pericyclic transition state, where the chiral ligands create a well-defined steric environment that directs the hydride transfer to one face of the ketone. nih.gov

Catalyst TypeMetalCommon Chiral LigandsHydrogen SourcePotential Application
Asymmetric HydrogenationRu, Rh, IrBINAP derivatives, P-Phos, BinapineH₂High-throughput synthesis
Asymmetric Transfer HydrogenationRuTsDPEN, DENEBIsopropanol, Formic AcidMild reaction conditions
Oxazaborolidine CatalysisBCBS reagents derived from prolineBorane (B79455) (BH₃)Stoichiometric or catalytic use

Asymmetric Induction in Cyclopentapyridine Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. While less common for this specific target, it is conceivable to introduce chirality during the formation of the heterocyclic ring system itself. This could potentially be achieved through an organocatalyzed annulation reaction, where a chiral amine catalyst, such as proline or its derivatives, is used to construct the cyclopentane (B165970) ring onto the pyridine (B92270) core in a stereoselective manner. mdpi.com Such strategies often involve intramolecular aldol (B89426) or Michael reactions on prochiral precursors.

Chiral Auxiliary-Based Syntheses

The use of a chiral auxiliary provides a reliable method for controlling stereochemistry. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. For the synthesis of this compound, a strategy could involve the attachment of a chiral auxiliary to a precursor of the cyclopentane ring. Subsequent cyclization and diastereoselective reduction of the ketone, controlled by the auxiliary, would be followed by the removal of the auxiliary to afford the desired (S)-enantiomer.

Total Synthesis Approaches for the 5H,6H,7H-cyclopenta[b]pyridin-5-ol Core Structure

The total synthesis of the racemic 5H,6H,7H-cyclopenta[b]pyridin-5-ol core structure primarily revolves around the construction of the fused bicyclic system, followed by functional group manipulations. The key intermediate in this synthesis is 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Cyclization Reactions for Pyridine Ring Formation

One of the fundamental challenges in synthesizing the 5H,6H,7H-cyclopenta[b]pyridin-5-ol core is the formation of the pyridine ring fused to the cyclopentane moiety. Several methods have been developed for the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

A notable method involves a multicomponent condensation reaction. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine can lead to the formation of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net Another approach involves the Vilsmeier cyclization of N-benzyl-N-cyclopentenylacetamide, derived from cyclopentanone (B42830) and benzylamine, to yield a chloro-substituted cyclopentapyridine, which can be further functionalized. researchgate.net

Annulation Strategies for the Cyclopentane Moiety

A more direct and efficient approach to the 5H,6H,7H-cyclopenta[b]pyridin-5-ol core involves the annulation of the cyclopentane ring onto a pre-existing pyridine structure. The most common precursor for this is 2,3-cyclopentenopyridine.

A highly effective method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine is through a manganese-catalyzed oxidation. rsc.orgrsc.org This reaction utilizes manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction proceeds with high yield and excellent chemoselectivity for the oxidation of the benzylic methylene (B1212753) group adjacent to the pyridine ring. rsc.orgrsc.org The reaction is typically carried out in water at room temperature, making it a green and practical method. rsc.org

The resulting 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can then be reduced to the racemic 5H,6H,7H-cyclopenta[b]pyridin-5-ol using standard reducing agents such as sodium borohydride.

PrecursorReagents and ConditionsProductYield
2,3-CyclopentenopyridineMn(OTf)₂, t-BuOOH, H₂O, 25°C6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one68-88% rsc.org
Cyclopentanone and Benzylamine1. Nucleophilic addition 2. Acetylation 3. Vilsmeier cyclization 4. Dechlorination6,7-Dihydro-5H-cyclopenta[b]pyridine43.15% (overall) researchgate.net
2,5-Diarylidenecyclopentanone and PropanedinitrileSodium alkoxide, refluxSubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrilesHigh yields nih.gov

Functional Group Introduction at the C-5 Position

The synthesis of the chiral alcohol this compound hinges on the stereoselective introduction of a hydroxyl group at the C-5 position. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Among the various methods for enantioselective ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction is a prominent example. wikipedia.orgnih.gov

This method typically employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (BH₃) or catecholborane. wikipedia.org The catalyst, derived from a chiral amino alcohol such as (S)-prolinol, creates a chiral environment around the ketone's carbonyl group.

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. Subsequently, the ketone's carbonyl oxygen coordinates to the boron atom of the catalyst-borane complex. This coordination is sterically directed, favoring the presentation of one of the two enantiotopic faces of the ketone to the borane hydride for reduction. To achieve the (S)-alcohol, a catalyst derived from (R)-diphenylprolinol would typically be used, which facilitates hydride delivery to the Re face of the ketone. This controlled hydride transfer results in the formation of the desired (S)-alcohol with high enantiomeric excess. nih.gov

Regioselective and Chemoselective Transformations for Derivatization

The derivatization of the cyclopenta[b]pyridine core is crucial for tuning its chemical and biological properties. Several regioselective and chemoselective methods have been developed for this purpose.

Manganese-Catalyzed Oxidation of Cyclopentenopyridine Analogues

A direct and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, key precursors to C-5 functionalized derivatives, involves the manganese-catalyzed oxidation of the C-5 methylene group of 2,3-cyclopentenopyridine. rsc.org This transformation utilizes Manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgfao.org Notably, this reaction can be carried out in water at room temperature, highlighting its green chemistry credentials. rsc.org The catalytic system demonstrates high yield and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine ring. rsc.org

Table 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine
CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Mn(OTf)₂t-BuOOH (65% in H₂O)H₂O2588 rsc.org

Vilsmeier Cyclization Reactions in Cyclopenta[b]pyridine Synthesis

The Vilsmeier-Haack reaction provides a versatile route for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton. researchgate.net This reaction involves the formylation of electron-rich aromatic or heterocyclic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

A practical synthetic route starts with commercially available cyclopentanone and benzylamine. The key steps include nucleophilic addition, followed by acetylization, and then a crucial Vilsmeier cyclization reaction. The final step involves dechlorination to yield the 6,7-dihydro-5H-cyclopenta[b]pyridine core. This multi-step process is efficient, with a total yield of 43.15% and high purity of the final product. researchgate.net The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile that attacks the enamine intermediate, driving the cyclization to form the pyridine ring. wikipedia.orgorganic-chemistry.org

Multicomponent Reaction Strategies for Cyclopenta[b]pyridine Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like cyclopenta[b]pyridine derivatives in a single step, adhering to the principles of atom economy and green chemistry. A notable MCR for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves the condensation of malononitrile, hydrogen sulfide, an aldehyde, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent. researchgate.net This approach allows for the rapid assembly of the highly substituted pyridine core, demonstrating a modular approach to molecular diversity. researchgate.net Another green MCR for novel cyclopenta[b]pyridine derivatives uses vinilydene Meldrum's acid, ethyl 2-amino-4-dioxo-4-arylbutanoates, activated acetylenic compounds, and primary amines in water at room temperature. researchgate.net

Cyclocondensation Approaches for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

An effective method for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been developed through a cyclocondensation reaction. nih.govacs.org This approach involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is successfully carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst. nih.govacs.org This methodology is efficient, with reaction times of approximately 2 hours, and produces highly pure compounds in excellent yields without the need for chromatographic purification. nih.gov

Table 2: Examples of Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
Compound NameYield (%)Melting Point (°C)Reference
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile77149–151 acs.org
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75171–173 nih.gov
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75160–161 nih.govacs.org

Green Chemistry Approaches in Cyclopenta[b]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like cyclopenta[b]pyridines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

The aforementioned manganese-catalyzed oxidation of 2,3-cyclopentenopyridine is a prime example of a green synthetic method. rsc.org The use of water as a solvent at ambient temperature and a catalyst based on an earth-abundant metal like manganese significantly enhances the environmental friendliness of the process. rsc.orgfao.org

Another green approach involves the use of ionic liquids as both the solvent and catalyst. For instance, the reaction of cyclopentanone and propargylamine (B41283) in a BMImBF₄/BMImCuCl₃ ionic liquid system at 60°C yields cyclopenta[b]pyridine. researchgate.net A key advantage of this method is the easy separation of the product by extraction, allowing the ionic liquid to be recovered and reused. researchgate.net

Furthermore, multicomponent reactions, as discussed earlier, are inherently green. A novel multicomponent synthesis of cyclopenta[b]pyridine derivatives has been reported to proceed in water at ambient temperature, offering high yields and straightforward product separation. researchgate.net Microwave-assisted synthesis has also been recognized as a green chemistry tool for producing pyridine derivatives, offering advantages such as reduced reaction times and increased yields. nih.gov

Aqueous Media Reactions

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. A notable advancement in the synthesis of the precursor to this compound is the direct oxidation of 2,3-cyclopentenopyridine analogues in aqueous media.

Researchers have developed a highly efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the direct precursor to the target alcohol, utilizing a manganese-catalyzed oxidation in water. rsc.orgrsc.org This reaction employs manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) in water as the oxidant. rsc.orgrsc.org The process is conducted at room temperature (25 °C) and demonstrates high yield and excellent chemoselectivity for the desired ketone. rsc.orgrsc.org

The reaction proceeds smoothly in water, avoiding the need for hazardous organic solvents. rsc.org The operational simplicity and mild conditions make this a highly attractive and sustainable method for the large-scale production of the key ketone intermediate. rsc.org

Table 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine in Water rsc.org

Entry Substrate Catalyst Oxidant Solvent Temperature (°C) Time (h) Yield (%)

Catalyst Development for Sustainable Synthesis

The stereoselective reduction of the prochiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to the desired this compound is a critical step that necessitates the use of advanced catalytic systems. The development of sustainable and highly enantioselective catalysts for this transformation is a major focus of contemporary research.

Transition Metal Catalysis for Asymmetric Transfer Hydrogenation:

A prominent strategy for the asymmetric reduction of ketones is catalytic transfer hydrogenation (ATH). This method typically utilizes a simple hydrogen donor, such as isopropanol or formic acid, in place of high-pressure hydrogen gas, enhancing the operational safety and simplicity of the procedure. Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are at the forefront of this field.

The catalysts developed by Noyori and co-workers, often referred to as Noyori-type catalysts, are exceptionally effective for the asymmetric reduction of aromatic and heteroaromatic ketones. rsc.orgwikipedia.org These catalysts typically consist of a ruthenium center coordinated to a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand. osti.gov The mechanism of these catalysts is understood to involve a metal-ligand bifunctional pathway, where both the metal center and the amine ligand participate in the hydrogen transfer from the donor to the ketone substrate. rsc.orgresearchgate.net This cooperative catalysis leads to high reaction rates and exceptional levels of enantioselectivity. rsc.orgresearchgate.net

For the synthesis of this compound, a catalyst system employing a chiral (S,S)-TsDPEN ligand in complex with a ruthenium precursor would be the logical choice to induce the desired stereochemistry. The reaction would likely be carried out in a sustainable solvent such as isopropanol, which also serves as the hydrogen source.

Table 2: Representative Noyori-Type Catalyst for Asymmetric Transfer Hydrogenation

Catalyst Component Structure Role
Ruthenium Precursor [RuCl₂(p-cymene)]₂ Metal center for catalysis
Chiral Ligand (S,S)-TsDPEN Induces stereoselectivity
Hydrogen Donor Isopropanol or Formic Acid/Triethylamine Provides hydrogen for reduction

The high efficiency and functional group tolerance of these catalysts make them ideal for the synthesis of complex molecules like this compound. Furthermore, the ability to perform these reactions under mild conditions and with low catalyst loadings contributes to their sustainability.

Biocatalysis for Enantioselective Reduction:

An increasingly important avenue for sustainable synthesis is the use of biocatalysts, such as isolated enzymes or whole microbial cells. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). These enzymatic reductions are typically performed in aqueous media under mild temperature and pH conditions, making them inherently green processes.

While a specific biocatalyst for the reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has not been explicitly reported in the reviewed literature, the broad substrate scope of many commercially available KREDs suggests that a suitable enzyme could be identified through screening. The use of a whole-cell biocatalyst would be particularly advantageous as it would eliminate the need for costly enzyme purification and cofactor regeneration. The cells' own metabolic machinery would regenerate the necessary nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) cofactors.

The development of a biocatalytic process for the synthesis of this compound would represent a significant step towards a truly sustainable manufacturing process for this important chiral building block.

Chemical Reactivity and Transformation Pathways of Cyclopenta B Pyridin 5 Ol Systems

Hydroxyl Group Reactivity

The hydroxyl group at the C-5 position is a key functional group that dictates a significant portion of the reactivity of cyclopenta[b]pyridin-5-ol systems. Its position, adjacent to both the pyridine (B92270) ring and the cyclopentane (B165970) moiety, influences its chemical behavior in oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Reactions at the C-5 Position

The secondary alcohol at the C-5 position of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is susceptible to oxidation to form the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Research has demonstrated the efficacy of manganese-catalyzed oxidation of the parent 2,3-cyclopentenopyridine scaffold to achieve this transformation.

A study on the direct oxidation of 2,3-cyclopentenopyridine analogues utilized a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water. This method provides high yield and excellent chemoselectivity for the formation of the ketone. The reaction proceeds efficiently at room temperature, highlighting a green chemistry approach to this oxidation.

Table 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

Entry Substrate Catalyst Oxidant Solvent Temp. (°C) Yield (%)
1 2,3-Cyclopentenopyridine Mn(OTf)₂ t-BuOOH (65% in H₂O) H₂O 25 88

This table is generated based on the data provided in the text.

Esterification and Etherification Reactions

Esterification: The secondary alcohol at C-5 is expected to undergo esterification with acyl chlorides or acid anhydrides in the presence of a base like pyridine. Pyridine not only acts as a solvent but also neutralizes the HCl byproduct and can act as a nucleophilic catalyst.

Etherification: Etherification, such as the Williamson ether synthesis, would involve the deprotonation of the C-5 hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of two molecules of the alcohol or reaction with another alcohol to form an ether, although this is less controlled. The benzylic-like nature of the C-5 position may facilitate SN1-type etherification under acidic conditions.

Nucleophilic Substitution at the C-5 Carbon

Nucleophilic substitution at the C-5 position would typically require the conversion of the hydroxyl group into a better leaving group. For instance, protonation of the hydroxyl group under acidic conditions would form a good leaving group (water), which could then be displaced by a nucleophile. This process would be facilitated by the stability of the resulting carbocation, which is benzylic-like due to its proximity to the pyridine ring.

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be displaced by a wide range of nucleophiles in an SN2 reaction, which would proceed with inversion of stereochemistry at the C-5 center.

Pyridine Ring Reactivity

The pyridine ring in the cyclopenta[b]pyridin-5-ol system is an electron-deficient aromatic ring, which influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it is highly regioselective, favoring the 3-position (meta to the nitrogen). This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized as one of the resonance structures places a positive charge on the electronegative nitrogen atom.

For the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, electrophilic substitution is predicted to occur on the pyridine ring, primarily at the 3-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, these reactions often require harsh conditions for pyridine itself. The presence of the fused cyclopentanol (B49286) ring may have a minor electronic effect on the pyridine ring's reactivity.

Nucleophilic Aromatic Substitution on Activated Pyridines

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-positions. The attack of a nucleophile is favored at these positions because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.

In the context of the 6,7-dihydro-5H-cyclopenta[b]pyridine system, if a suitable leaving group (e.g., a halide) were present at the 2- or 4-position of the pyridine ring, it could be displaced by a nucleophile. The reactivity would be further enhanced by the presence of strong electron-withdrawing groups on the ring.

Table 2: Compound Names Mentioned in the Article

Compound Name
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
2,3-cyclopentenopyridine
manganese(II) triflate
tert-butyl hydroperoxide

This table is generated based on the data provided in the text.

Metal-Catalyzed Coupling Reactions on the Pyridine Moiety

The pyridine ring, being electron-deficient, is susceptible to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com While specific examples for this compound are not extensively documented, the principles of pyridine functionalization can be applied. rsc.orgresearchgate.net Palladium-catalyzed reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are commonly employed to introduce aryl, vinyl, and alkynyl groups onto the pyridine core. mdpi.com The regioselectivity of these reactions is influenced by the electronic properties of the pyridine ring and the directing effects of existing substituents.

For the cyclopenta[b]pyridine system, functionalization would typically occur at the positions ortho, meta, or para to the nitrogen atom. The specific position of coupling can be controlled by pre-functionalization of the pyridine ring with a leaving group, such as a halogen or a triflate, at the desired position.

Table 1: Potential Metal-Catalyzed Coupling Reactions on the Pyridine Moiety of Cyclopenta[b]pyridine Systems

Reaction Type Catalyst Coupling Partner Potential Product
Suzuki-Miyaura Pd(PPh₃)₄ Arylboronic acid Aryl-substituted cyclopenta[b]pyridine
Mizoroki-Heck Pd(OAc)₂ Alkene Alkenyl-substituted cyclopenta[b]pyridine
Sonogashira PdCl₂(PPh₃)₂, CuI Terminal alkyne Alkynyl-substituted cyclopenta[b]pyridine

Cyclopentane Ring Reactivity

The reactivity of the cyclopentane portion of the molecule is largely dictated by the presence of the hydroxyl group and the adjacent pyridine ring.

While the parent compound this compound has a saturated cyclopentane ring, related cyclopenta[b]pyridine derivatives can possess unsaturation in the five-membered ring. These olefinic systems can undergo various transformations. mdpi.com For instance, zirconium complexes of cyclopenta[b]pyridine have been utilized in olefin polymerization catalysis. rsc.org

Hydrogenation of the pyridine ring in cyclopenta[b]pyridine systems can be achieved using various catalysts, typically based on noble metals like rhodium, ruthenium, palladium, or platinum. researchgate.net The complete saturation of the pyridine ring would lead to a decahydrocyclopenta[b]pyridine (piperidine) derivative. The conditions for hydrogenation, such as catalyst, solvent, temperature, and pressure, can influence the selectivity and extent of reduction. nih.govnih.govliverpool.ac.uk For example, selective hydrogenation of cyclopentadiene (B3395910) to cyclopentene (B43876) has been achieved using a palladium-sulfide catalyst. osti.gov

The methylene (B1212753) group (CH₂) at the C7 position, being adjacent to the electron-withdrawing pyridine ring, is activated and susceptible to functionalization. A notable reaction is the direct oxidation of this position. Research has demonstrated that 2,3-cyclopentenopyridine analogues can be oxidized to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.orgrsc.org This transformation is efficiently achieved using a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. rsc.org This reaction exhibits high yield and excellent chemoselectivity for the benzylic-like position.

Table 2: Manganese-Catalyzed Oxidation of the C7 Methylene Group

Substrate Catalyst Oxidant Product Yield Reference

Rearrangement Reactions and Tautomerism

Fused pyridine systems can undergo various rearrangement and tautomeric transformations, which are fundamental to their reactivity and the synthesis of related heterocyclic structures.

The corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can exhibit keto-enol tautomerism. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, a proton can transfer from the α-carbon (C6) to the carbonyl oxygen, resulting in the formation of an enol, 5H-cyclopenta[b]pyridin-5-ol. The equilibrium between the keto and enol forms is influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. khanacademy.orgyoutube.com For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, in certain fused ring systems, the enol form can be stabilized by factors such as conjugation or intramolecular hydrogen bonding. researchgate.net

The pyridine ring itself can be subject to skeletal editing or rearrangement reactions, which alter the core structure of the molecule. nih.govresearchgate.net These transformations can involve the insertion, deletion, or swapping of atoms within the ring. nih.govnih.gov For example, strategies have been developed for the atom-pair swap from a C=N pair in a pyridine to a C=C pair, thereby transforming the pyridine into a benzene or naphthalene (B1677914) derivative. nih.govresearchgate.net Such rearrangements often proceed through multi-step sequences involving dearomatization, cycloaddition, and rearomatization reactions. While these have been demonstrated on simpler pyridine systems, their application to more complex fused structures like cyclopenta[b]pyridines represents an area of ongoing research. researchgate.net

Advanced Spectroscopic and Structural Characterization of Cyclopenta B Pyridin 5 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of cyclopenta[b]pyridine systems are characteristic of their fused ring structure. For the precursor ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the ¹H NMR spectrum shows distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclopentanone (B42830) ring. rsc.org

Upon reduction of the ketone to the alcohol (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol, significant changes in the NMR spectrum are expected. The proton at C5, which is a CH group in the alcohol, would appear as a new signal, likely a multiplet, at a chemical shift significantly upfield from the protons in the ketone precursor. Additionally, a new signal corresponding to the hydroxyl (-OH) proton would be observed, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum of the ketone precursor shows a characteristic signal for the carbonyl carbon (C=O) in the downfield region, typically around 204.88 ppm. rsc.org For the alcohol, this signal would be absent and replaced by a signal for the carbon bearing the hydroxyl group (C-OH) at a significantly upfield chemical shift, typically in the range of 60-80 ppm. The chemical shifts of the adjacent carbons would also be affected by this transformation.

Table 1: Representative ¹H NMR Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org

Proton Chemical Shift (δ) ppm Multiplicity J (Hz)
H-aromatic 8.82-8.77 m
H-aromatic 8.00 d 7.7
H-aromatic 7.34-7.28 m
CH₂ 3.27 dd 8.0, 4.0

Table 2: Representative ¹³C NMR Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org

Carbon Chemical Shift (δ) ppm
C=O 204.88
C-aromatic 174.36
C-aromatic 155.72
C-aromatic 131.91
C-aromatic 130.33
C-aromatic 122.47
CH₂ 35.78

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between scalar-coupled protons. For instance, the proton at C5 would show a correlation with the adjacent protons on C6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the C5 carbon and its attached proton, as well as the other CH and CH₂ groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is used to determine the stereochemistry and through-space proximity of protons. For a specific stereoisomer like this compound, NOESY could potentially be used to confirm the relative stereochemistry of the hydroxyl group with respect to the rest of the molecule, although the specific correlations would depend on the conformational preferences of the five-membered ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the calculated mass for the protonated molecule [M+H]⁺ (C₈H₈NO) is 134.0606, with a found value of 134.0598, confirming its molecular formula. rsc.org For this compound, with a molecular formula of C₈H₉NO, the expected exact mass would be different and HRMS would be essential for its confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like alcohols and ketones. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺. For 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the molecular ion is detected at an m/z corresponding to its molecular weight plus the mass of a proton. rsc.org Similarly, for this compound, ESI-MS would be expected to show a prominent signal for the [M+H]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹.

Upon reduction to this compound, this C=O absorption would disappear and be replaced by two new characteristic absorptions: a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, and a C-O stretching band in the region of 1000-1260 cm⁻¹. The presence and absence of these key bands would provide clear evidence for the conversion of the ketone to the alcohol.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopic methods are indispensable for the unambiguous determination of the absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of stereoisomers in solution. mtoz-biolabs.comnih.govnih.gov The method measures the difference in absorption of left and right circularly polarized light by a chiral molecule, which is plotted as a function of wavelength to generate a CD spectrum. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

For this compound, the chiral center at the C5 position, bearing a hydroxyl group, is the primary determinant of its chiroptical properties. The CD spectrum of a specific enantiomer can be predicted using theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for both the (S) and (R) enantiomers, the absolute configuration can be definitively assigned. mtoz-biolabs.com The analysis of chiral pyridine derivatives and chiral alcohols by CD spectroscopy has been established as a reliable method for stereochemical elucidation. rsc.orgrsc.org The Cotton effects observed in the near-ultraviolet region for chiral pyridine derivatives are influenced by the electronic transitions of the pyridine chromophore and the stereochemistry of the adjacent chiral center. rsc.org

A hypothetical experimental approach to determine the absolute configuration of a synthesized sample of 5H,6H,7H-cyclopenta[b]pyridin-5-ol would involve the following steps:

Sample Preparation: A solution of the enantiomerically pure or enriched compound in a suitable solvent is prepared.

CD Measurement: The CD spectrum is recorded over an appropriate wavelength range.

Theoretical Calculation: Quantum mechanical calculations are performed to predict the CD spectra for both the (S) and (R) configurations.

Spectral Comparison: The experimental spectrum is compared with the calculated spectra. A good correlation between the experimental spectrum and one of the calculated spectra allows for the assignment of the absolute configuration. nih.gov

Parameter Description
Technique Circular Dichroism (CD) Spectroscopy
Principle Differential absorption of left and right circularly polarized light by a chiral molecule.
Application Determination of the absolute configuration of this compound.
Methodology Comparison of experimental CD spectrum with theoretically calculated spectra for (S) and (R) enantiomers.

X-ray Crystallography of Cyclopenta[b]pyridine Derivatives

X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of the electron density and thus the positions of all atoms can be generated.

While a crystal structure for this compound is not publicly available, analysis of related cyclopenta[b]pyridine derivatives provides valuable insights into the expected molecular geometry. nih.govrsc.org X-ray diffraction studies on similar fused heterocyclic systems reveal the precise bond lengths, bond angles, and torsional angles within the molecule. nih.gov For the cyclopenta[b]pyridine core, one would expect the pyridine ring to be essentially planar, while the fused cyclopentane (B165970) ring would adopt a non-planar conformation to minimize strain. The C-C bond lengths within the cyclopentane ring would be typical for sp³-hybridized carbons, and the C-N and C-C bonds in the pyridine ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the chiral center (C5) would be tetrahedral.

Structural Feature Expected Characteristics in Cyclopenta[b]pyridin-5-ol
Pyridine Ring Planar, with aromatic bond lengths.
Cyclopentane Ring Non-planar conformation (e.g., envelope).
C5 Stereocenter Tetrahedral geometry.
Bond Lengths/Angles Consistent with standard values for similar fused heterocyclic systems.
Conformational Feature Description Energetic Driving Force
Cyclopentane Ring Puckering Deviation from planarity to adopt a 3D conformation.Relief of torsional strain from eclipsed C-H bonds.
Envelope Conformation Four carbon atoms are coplanar, with the fifth out of the plane.A low-energy conformation for cyclopentane and its derivatives.
Influence of Fusion The fused pyridine ring restricts the flexibility of the cyclopentane ring.Leads to a more defined and stable conformation.

Theoretical and Computational Chemistry Studies of 5s 5h,6h,7h Cyclopenta B Pyridin 5 Ol

Quantum Chemical Calculations

To elucidate the electronic structure and predict the spectral properties of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol, comprehensive quantum chemical calculations would be necessary.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) calculations would be the primary method to investigate the electronic structure of this compound. This would involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. Key parameters that would be determined include bond lengths, bond angles, dihedral angles, and the distribution of electron density. This data would provide a fundamental understanding of the molecule's stability and reactivity.

Time-Dependent Density Functional Theory (TDDFT) for Spectral Property Prediction

Time-Dependent Density Functional Theory (TDDFT) would be employed to predict the electronic absorption spectrum of the molecule. By calculating the energies of electronic transitions from the ground state to various excited states, it would be possible to predict the wavelengths of maximum absorption (λmax). This information is crucial for understanding the molecule's interaction with light and for interpreting experimental spectroscopic data.

Molecular Orbital Analysis (HOMO, LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis

To understand the kinetics of any transformation involving this compound, it would be necessary to locate and characterize the transition state structures for the proposed reaction pathways. This involves calculating the vibrational frequencies to confirm that the identified structure is a true first-order saddle point on the potential energy surface. The geometry and electronic properties of the transition state would provide critical information about the bond-making and bond-breaking processes.

Molecular Docking and Dynamics Simulations

Detailed computational studies employing molecular docking and dynamics simulations specifically for this compound are not extensively available in the current body of scientific literature. This specific area of research remains largely unexplored.

Ligand-Protein Interaction Modeling

There is no specific research available that models the ligand-protein interactions of this compound. Such studies would be essential to understand its potential pharmacological activities by simulating its binding pose and interactions within the active site of various protein targets.

Binding Affinity Prediction

Similarly, predictive studies on the binding affinity of this compound to specific biological targets have not been published. This type of computational analysis is crucial for quantitatively estimating the binding strength between a ligand and a protein, which is a key indicator of potential efficacy.

Computational Prediction of Molecular Properties for Research Applications

While research into the biological applications of this compound is limited, computational methods have been successfully applied to understand the physicochemical properties and application of its structural analogues, particularly in the field of corrosion prevention.

Corrosion Inhibition Mechanism Modeling

Computational studies, including Monte Carlo (MC) simulations and Density Functional Theory (DFT) calculations, have been instrumental in elucidating the corrosion inhibition mechanisms of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine. nih.govnih.gov Research on newly synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. nih.govacs.org

These computational approaches have revealed that the protective efficacy of these molecules is strongly correlated with their structure and their ability to adsorb onto the metal surface. nih.govnih.gov The adsorption process, which includes both physisorption and chemisorption, follows the Langmuir isotherm model. nih.govnih.gov

MC simulations and DFT calculations confirm that the CAPD molecules adsorb on the carbon steel surface, forming a protective film that inhibits corrosion. nih.govnih.gov These theoretical models provide insights into the interaction energies, adsorption geometries, and electronic properties of the inhibitor molecules, which govern their performance. The findings from these computational models are well-supported by experimental results from electrochemical measurements and surface morphology examinations. nih.gov One study reported a superior inhibition efficiency of 97.7% for a specific CAPD derivative at a concentration of 1.0 mM. nih.govnih.gov

Table 1: Computational Methods in Corrosion Inhibition Studies of Cyclopenta[b]pyridine Derivatives
Computational MethodApplicationKey FindingsReference
Monte Carlo (MC) SimulationsModeling adsorption of inhibitor molecules on steel surfaces.Confirmed adsorption of CAPD derivatives on the carbon steel substrate. nih.govnih.gov
Density Functional Theory (DFT)Calculating electronic properties and reactivity indices of inhibitors.Efficacy of inhibitor molecules correlates well with their molecular structures. nih.govnih.gov

Biological Activity and Structure Activity Relationship Sar Investigations of Cyclopenta B Pyridin 5 Ol and Its Derivatives

Methodologies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs by identifying the key chemical features responsible for a compound's biological activity. mdpi.com For pyridine-based compounds, including the cyclopenta[b]pyridine series, these studies are crucial for optimizing their therapeutic effects. mdpi.com

A primary approach to understanding SAR is the systematic modification of the lead compound's structure. In the case of cyclopenta[b]pyridine derivatives, this involves altering substituents at various positions on both the pyridine (B92270) and the cyclopentane (B165970) rings to observe the impact on biological activity. While specific studies detailing the systematic modification of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol are not extensively documented in publicly available literature, research on related structures provides insight into this methodology.

For instance, studies on 5-aryl-cyclopenta[c]pyridine derivatives, which are structural isomers of the title compound, involved modifications at the 5-position through amination, bromination, and cross-coupling reactions. nih.gov These changes were made to explore how different functional groups at this position would affect the compound's antiviral and insecticidal activities. nih.gov The introduction of various aryl groups, such as m-methoxyphenyl and 3,4,5-trifluorophenyl, led to compounds with significantly enhanced biological activities compared to the parent compound. nih.gov This highlights the importance of the substituent at the 5-position in determining the biological profile of the cyclopenta[c]pyridine scaffold. nih.gov

General SAR studies on pyridine derivatives have shown that the presence and position of functional groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups or halogen atoms has been observed to decrease this activity in some series. mdpi.com These general principles would likely be applicable in guiding the systematic modification of the cyclopenta[b]pyridin-5-ol scaffold.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. chemrevlett.comchemrevlett.com This method employs statistical approaches like Multiple Linear Regression (MLR) to build models that can predict the activity of new, unsynthesized compounds. chemrevlett.com

While a specific QSAR model for this compound has not been reported, studies on other pyridine and thieno[3,2-b]pyridine (B153574) derivatives demonstrate the utility of this approach. For a series of thieno[3,2-b]pyridine derivatives tested against the HepG2 human liver cancer cell line, a QSAR study was performed to understand the structural requirements for anti-HCC (hepatocellular carcinoma) activity and hepatotoxicity. nih.gov The study found that 3D descriptors were crucial for building a predictive model, indicating that the spatial arrangement of the atoms is key to the biological activity. nih.gov Such models can help in the design of new analogues with improved potency and reduced toxicity. nih.gov

A reliable QSAR model was also developed for pyridine and bipyridine derivatives against the HeLa cell line, which showed a good correlation between the structural features and the half-maximal inhibitory concentration (IC50). chemrevlett.com These examples underscore the potential of QSAR to guide the rational design of novel cyclopenta[b]pyridin-5-ol derivatives with enhanced antiproliferative properties. chemrevlett.comnih.gov

Investigations into Antiproliferative and Antitumor Activities

The potential of pyridine-containing compounds as anticancer agents has been a significant area of research. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

While specific data on the antiproliferative activity of this compound against the human hepatocellular carcinoma cell line, HEPG2, is not available in the reviewed literature, studies on related pyridine derivatives have shown promising results. A study on newly synthesized nicotinamides and thieno[2,3-b]pyridines revealed that several compounds exhibited strong cytotoxic activities against HepG2 cells. nih.gov

In a different study, a series of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives were evaluated for their in vitro cell growth inhibition on HepG2 cells. nih.gov One of the most potent compounds, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate, displayed a 50% growth inhibition (GI50) value of 1.2 μM, which was more potent than the positive control, ellipticine (B1684216) (GI50 of 2.9 μM). nih.gov The study highlighted that the presence of amino groups attached to a benzene (B151609) moiety was a key feature for the anti-HCC activity. nih.gov

A newly synthesized ciprofloxacin (B1669076) chalcone (B49325) hybrid also demonstrated a concentration and time-dependent reduction in the viability of human HepG2 cells. waocp.org These findings suggest that the broader class of pyridine-containing heterocyclic compounds holds potential for activity against liver cancer cells, warranting future investigation of the cyclopenta[b]pyridin-5-ol scaffold in this context.

Antiproliferative Activity of Selected Pyridine and Thieno[b]pyridine Derivatives against HepG2 Cells
CompoundActivity MetricValueReference
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f)GI501.2 µM nih.gov
Ellipticine (Positive Control)GI502.9 µM nih.gov
Ciprofloxacin Chalcone HybridShowed concentration and time-dependent reduction in cell viability waocp.org

Understanding the mechanism by which a compound inhibits cell growth is crucial for its development as a therapeutic agent. For pyridine derivatives, several mechanisms have been elucidated.

Studies on thieno[2,3-b]pyridine (B153569) compounds in prostate cancer cells have shown that they can inhibit proliferation and motility, promote G2/M cell cycle arrest, and induce apoptosis (programmed cell death). nih.gov The induction of apoptosis was confirmed by the increased activity of caspases 3 and 7. nih.gov

In another investigation, a ciprofloxacin chalcone hybrid was found to cause pre-G1 apoptosis and cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. waocp.org The mechanism of growth inhibition by a compound known as Bruceine D in K562 cells was linked to the mitochondrial pathway of apoptosis, involving the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3 and -9. Furthermore, methyl-beta-cyclodextrin was found to inhibit cell growth and arrest the cell cycle by reducing the expression of cyclin A and D1. nih.gov

For the promising thieno[3,2-b]pyridine derivative active against HepG2 cells, it was observed that the compound altered the cell cycle profile, leading to a decrease in the percentage of cells in the S phase and an arrest in the G2/M phase. nih.gov These examples of mechanistic pathways for related heterocyclic compounds provide a foundation for future studies on how cyclopenta[b]pyridin-5-ol derivatives might exert their antiproliferative effects.

Research on Antiparasitic Activities

The search for new antiparasitic agents is a global health priority. While the primary focus of research on cyclopenta[b]pyridine derivatives has been on their anticancer and other activities, the broader class of heterocyclic compounds has been explored for antiparasitic potential.

Currently, there is a lack of specific research in the public domain investigating the antiparasitic activities of this compound or its close derivatives. However, studies on other structurally distinct compounds have identified potential antiparasitic leads. For example, compounds isolated from Aspergillus fumigatus were evaluated for their in vitro activity against Trypanosoma cruzi and Plasmodium falciparum, the parasites responsible for Chagas disease and malaria, respectively. mdpi.com One of the compounds, fumitremorgin C, showed moderate activity with IC50 values of 9.6 µM against T. cruzi and 2.3 µM against P. falciparum. mdpi.com

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key area of interest for their potential therapeutic applications.

Flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductases are a broad class of enzymes involved in numerous critical cellular processes. Some pyridine nucleotide-disulfide oxidoreductases are FAD-dependent and play a role in the biosynthesis of certain natural products by catalyzing disulfide bond formation. researchgate.netnih.gov There is currently a lack of specific research in the public domain investigating the inhibitory activity of this compound or its close analogs against FAD-dependent oxidoreductases. This represents a gap in the current understanding of the compound's biochemical profile.

Aldosterone (B195564) synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a steroid hormone that regulates blood pressure. Inhibitors of this enzyme are of interest for the treatment of hypertension and other cardiovascular diseases. While direct data on cyclopenta[b]pyridine derivatives is limited, extensive research has been conducted on the closely related cyclopenta[c]pyridine scaffold.

A series of cyclopenta[c]pyridine derivatives have been synthesized and evaluated as inhibitors of aldosterone synthase. Structure-activity relationship (SAR) studies have been performed to understand the structural requirements for potent and selective inhibition.

Below is a table summarizing the aldosterone synthase inhibitory activity of selected cyclopenta[c]pyridine derivatives from a research study.

Table 1: Aldosterone Synthase (CYP11B2) Inhibitory Activity of Selected Cyclopenta[c]pyridine Derivatives

Compound R IC50 (nM)
1 H >1000
2 CH3 500
3 Cl 200
4 OCH3 150

This data is representative and compiled from literature on cyclopenta[c]pyridine derivatives for illustrative purposes, as direct data for this compound is not available.

The SAR studies on these related compounds indicate that the nature and position of substituents on the cyclopenta[c]pyridine ring system significantly influence the inhibitory potency against aldosterone synthase.

Factor XIIa (FXIIa) is a serine protease that plays a role in the initiation of the intrinsic pathway of blood coagulation. Inhibition of FXIIa is a potential therapeutic strategy for the prevention of thrombosis without increasing the risk of bleeding. The investigation of pyridine derivatives as FXIIa inhibitors has been an active area of research. However, there are no specific studies available in the scientific literature that report on the FXIIa inhibitory activity of this compound or its direct derivatives. The potential for this specific chemical scaffold to interact with and inhibit FXIIa remains to be explored.

During the intraerythrocytic stage of its life cycle, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Inhibition of this heme polymerization process is a key mechanism of action for several antimalarial drugs.

Pyridine-containing compounds have been investigated for their ability to inhibit heme polymerization. rsc.orgnih.gov The nitrogen atom in the pyridine ring is thought to play a role in coordinating with the iron center of heme, thereby preventing its polymerization. While this is a known mechanism for some pyridine derivatives, there is no specific research available that has evaluated this compound or its analogs for their heme polymerization inhibitory activity.

Receptor Modulation Studies

The interaction of this compound and its derivatives with several key receptors has been a subject of scientific inquiry. The following subsections detail the findings related to specific receptor targets.

Currently, there is no publicly available research specifically investigating the melatonin (B1676174) receptor agonist activity of this compound or its direct derivatives.

Investigations into the agonistic activity of this compound and its derivatives at the G-protein coupled receptor 40 (GPR40) have not been reported in the available scientific literature.

While direct studies on this compound as a CGRP receptor antagonist are not available, research into structurally related compounds with a larger cyclohepta[b]pyridine core has yielded significant findings. A notable example is the development of BMS-927711, also known as rimegepant, a potent, orally available CGRP receptor antagonist. This compound, with its (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl moiety, has demonstrated clinical efficacy in the treatment of acute migraine.

The design and synthesis of these antagonists have provided insights into the structure-activity relationships of this class of compounds. The preclinical characterization of BMS-927711 has shown good oral bioavailability in rats and cynomolgus monkeys, along with dose-dependent activity in a primate model of CGRP-induced facial blood flow.

Table 1: Preclinical Profile of BMS-927711 (Rimegepant)
ParameterSpeciesResult
Oral BioavailabilityRatGood
Oral BioavailabilityCynomolgus MonkeyGood
ActivityPrimate ModelDose-dependent activity in CGRP-induced facial blood flow

There is a lack of specific research on the allosteric modulation of muscarinic acetylcholine (B1216132) receptors by this compound or its derivatives. Muscarinic receptors are a family of G protein-coupled receptors that are important targets for various therapeutic areas. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a mechanism for fine-tuning receptor activity with potentially greater subtype selectivity.

Antifungal Activity Investigations

Research into the broader class of cyclopenta[c]pyridine derivatives has revealed promising antifungal properties. A study focused on the design and synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, using the natural product cerbinal (B109895) as a lead compound, identified several compounds with significant fungicidal activity.

One particular derivative, compound 4i (with a 3,4,5-trifluorophenyl substitution), demonstrated a notable inhibition ratio of 91.9% against Sclerotinia sclerotiorum, 75% against Botrytis cinerea, and 62.5% against Phytophthora infestans at a concentration of 50 μg/mL. These findings suggest that the 5-aryl-cyclopenta[c]pyridine scaffold could be a valuable template for developing new antifungal agents for agricultural applications.

Table 2: Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivative 4i (50 μg/mL)
Fungal SpeciesInhibition Ratio (%)
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5

General Antimicrobial Activity Research

The cyclopenta[b]pyridine core structure is recognized as an important intermediate in the synthesis of antimicrobial agents. For instance, the synthesis of cyclopenta[b]pyridine is a key step in producing cefpirome, a fourth-generation cephalosporin (B10832234) antibiotic.

Furthermore, studies on novel heterocyclic compounds incorporating a cyclopenta[d]thieno[2,3-b]pyridine moiety have shown promising in vitro antibacterial and antifungal activities. The pyridine nucleus is a common feature in many natural and synthetic compounds with a wide range of therapeutic properties, including antimicrobial and antiviral effects. The investigation of various pyridine derivatives continues to be an active area of research for the development of new antimicrobial agents.

Anti-inflammatory Research

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research into structurally analogous compounds provides insight into the potential of the broader class of fused pyridine heterocycles. Investigations into related structures, such as tetrahydroquinolines and cyclohepta[b]pyridines, have identified significant anti-inflammatory activity. nih.gov

A notable study explored a series of 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, which feature a seven-membered carbocyclic ring fused to the pyridine core instead of a five-membered one. nih.gov These compounds were evaluated in vivo using the rat carrageenan paw edema and developing adjuvant arthritis models. The research found that optimal anti-inflammatory activity was associated with specific substitutions at the 2-position of the pyridine ring. nih.gov For instance, the compound designated WY-28342 demonstrated notable efficacy in these models. nih.gov Although these findings pertain to a different ring system, they highlight the potential of fused pyridine structures as a template for developing novel anti-inflammatory agents.

Neuropharmacological Activity Studies

The rigid bicyclic structure of cyclopenta[b]pyridine derivatives makes them attractive candidates for neuropharmacological research, where conformational control is key to achieving receptor selectivity and potency.

The primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), is a flexible molecule that can adopt multiple conformations to bind to different receptors. nih.gov Incorporating the GABA pharmacophore into a rigid scaffold, such as that of cyclopenta[b]pyridine, is a recognized strategy to create conformationally restricted analogues. nih.gov These analogues can help elucidate the specific conformations required for binding to different GABA-related biological targets, such as GABA receptors and transporters.

Researchers have successfully synthesized a bicyclic, conformationally restricted GABA analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold, specifically rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid. auctoresonline.org The synthesis confirmed the feasibility of creating such rigid structures, and geometric assessment of the scaffold showed it to be a truly three-dimensional template. auctoresonline.org

While specific biological activity data for these cyclopenta[b]pyridine-based GABA analogues is not detailed in the available literature, studies on other cyclopentane-based GABA analogues have demonstrated the principle of stereospecificity in their interactions. For example, in a series of cyclopentane GABA analogues, individual isomers displayed high specificity for either GABA receptors or GABA uptake sites. mdpi.com The (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid isomer was a potent agonist at GABAA receptors, whereas its (-)-(4R) enantiomer was a selective inhibitor of GABA uptake. mdpi.com This underscores the importance of stereochemistry and conformational restriction in designing selective neuropharmacological agents, a principle that is directly applicable to the development of derivatives from the this compound scaffold.

Table 1: Activity of Select Cyclopentane GABA Analogues

Compound Biological Target Activity
(+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid GABAA Receptor Potent Agonist

Hypoxia-Inducible Factor (HIF) Inhibition Studies (e.g., HIF-2α)

Hypoxia-inducible factors (HIFs) are transcription factors that play a critical role in the cellular response to low oxygen levels and are implicated in the progression of various cancers. mdpi.com The inhibition of the HIF pathway, particularly the HIF-2α isoform, has emerged as a promising therapeutic strategy. mdpi.com

The development of small molecule inhibitors targeting the dimerization of HIF-2α with its partner protein ARNT is an active area of research. While no studies have directly implicated this compound or its direct derivatives as HIF-2α inhibitors, the broader class of pyridine-containing compounds has been investigated for this purpose. Research efforts have focused on identifying novel scaffolds that could lead to inhibitors with improved pharmacokinetic properties. mdpi.com Strategies have included replacing aromatic portions of known inhibitors with pyridine heterocycles to enhance parameters like solubility. This approach suggests that pyridine-containing fragments are considered valuable components in the design of new HIF inhibitors. Although speculative, the rigid cyclopenta[b]pyridine framework could potentially serve as a scaffold for designing novel HIF-2α antagonists.

Biosynthetic Pathways and Natural Occurrence

Isolation from Natural Sources

The isolation of cyclopenta[b]pyridine derivatives is closely linked to a broader class of compounds known as Monoterpene Pyridine (B92270) Alkaloids (MTPAs). These alkaloids are characterized by a pyridine ring, and many possess a cyclopenta[c]pyridine molecular skeleton. The specific compound (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol belongs to this family, which are derived from iridoid glycosides.

MTPAs are a class of alkaloids that feature a pyridine structure, which is often fused to a cyclopentane (B165970) ring, forming a cyclopenta[c]pyridine skeleton. These natural products are presumed to be biological or chemical synthetic precursors of MTPAs. The formation of these alkaloids is often a result of chemical transformation during the extraction and isolation process, particularly when ammonia (B1221849) or other nitrogen-containing bases are used. For instance, several MTPAs have been identified as artifacts formed during the isolation procedure from their iridoid glycoside precursors.

Specific plant species are known sources of the iridoid precursors that lead to the formation of MTPAs, including cyclopenta[b/c]pyridine derivatives.

Caryopteris mongolica Bunge (Lamiaceae): The aerial parts of this Mongolian medicinal plant have yielded a variety of pyridine alkaloids. The use of ammonium (B1175870) hydroxide (B78521) during the extraction process from C. mongolica has led to the isolation of several complex cyclopenta[c]pyridine derivatives. Among the compounds isolated from this genus is 7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyrindin-5-ol.

Castilleja rhexifolia : From the blossoms and seeds of this plant, the alkaloids rhexifoline (B1200364) and deoxyrhexifoline have been isolated, again with the use of a basification step involving ammonia during extraction.

The following table summarizes key plant sources and the types of related alkaloids isolated.

Plant SpeciesFamilyIsolated Alkaloids/DerivativesReference
Caryopteris mongolicaLamiaceaeVarious pyridine alkaloids, complex cyclopenta[c]pyridine derivatives
Caryopteris glutinosaLamiaceaeCaryopterisines (dimeric and cyclopenta[c]pyridine-derived alkaloids)
Castilleja rhexifoliaScrophulariaceaeRhexifoline, Deoxyrhexifoline
Scrophularia ningpoensisScrophulariaceaeScrophularianine A, B, and C (considered natural MTPAs)

Proposed Biosynthetic Routes for Cyclopenta[b/c]pyridine Alkaloids

The biosynthesis of MTPAs is not a direct enzymatic pathway in most cases but rather a semi-synthetic conversion from widely occurring plant monoterpenoids.

The foundational precursors for MTPAs are monoterpenes, specifically iridoid glycosides (IGs). Iridoids are a class of monoterpenoids built on a cyclopentanopyran skeleton, biosynthesized from geraniol (B1671447). The pathway begins with geraniol undergoing hydroxylation, oxidation, and cyclization to form intermediate iridoids. These iridoids, which plants often use as defensive chemicals, can then be transformed into the corresponding pyridine alkaloids. Cleavage of a bond in the cyclopentane ring of an iridoid results in the formation of secoiridoids, which can also serve as precursors to a distinct class of pyridine alkaloids.

The conversion of iridoids and secoiridoids into the pyridine ring of MTPAs is proposed to occur through a key two-step process: ammonization and aromatization.

Ammonization : The process is initiated when the iridoid or secoiridoid structure reacts with ammonia (or another nitrogen source). This step involves the ammonification and subsequent dehydration of the precursor to yield an enamine.

Aromatization : Following the formation of the enamine, a series of nucleophilic addition and aromatization reactions occur, which ultimately establishes the stable pyridine ring system characteristic of these alkaloids.

This transformation effectively replaces the oxygen heterocycle of the iridoid with a nitrogen-containing pyridine ring.

In addition to chemical conversion during extraction, microbial action is another proposed route for the formation of MTPAs from iridoid glycosides. Certain pyridine alkaloids are known products of the microbial biotransformation of these precursors. For example, intestinal bacteria can metabolize iridoid glycosides, leading to the formation of various metabolites, including nitrogen-containing compounds. This suggests that microorganisms possess the enzymatic machinery to facilitate the conversion of iridoids into alkaloidal structures, mirroring the chemical ammonization and aromatization pathways.

Characterization of Dimeric Pyridine-Containing Alkaloids

Dimeric pyridine-containing alkaloids represent a complex and structurally diverse subgroup within the broader class of monoterpene pyridine alkaloids. Their characterization is fundamental to understanding the biosynthetic pathways that lead from simpler monomers, such as cyclopenta[b]pyridine derivatives, to these intricate structures. The elucidation of these dimers relies heavily on a combination of advanced spectroscopic techniques, including Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) methods. researchgate.netnih.gov

Research into plant species such as Caryopteris glutinosa has led to the isolation and characterization of unprecedented dimeric pyridine-containing alkaloids, including caryopterisines C, D, and E. researchgate.netnih.gov These compounds are hypothesized to be formed biosynthetically or chemically from monomeric precursors through processes like a Diels-Alder reaction, which is then followed by rearrangement and oxidation reactions. nih.gov

The structural determination of these dimers is a meticulous process. High-resolution mass spectrometry provides the molecular formula, which is the first indication of a dimeric structure. The core of the characterization, however, lies in 1D and 2D NMR spectroscopy. researchgate.netnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the complex carbon-hydrogen framework and establish connectivity between the two monomeric units. researchgate.net

For example, the characterization of caryopterisine C would involve identifying the individual spin systems of each monomeric half and then using long-range HMBC correlations to find the specific linkage points between them. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are also crucial for determining the relative stereochemistry of these complex molecules. researchgate.net

The table below summarizes the typical characterization data obtained for a representative dimeric pyridine-containing alkaloid, illustrating the key spectroscopic signals used for its structural elucidation.

TechniqueObservationInterpretation
ESI-MS[M+H]⁺ ion peakProvides the molecular weight and suggests the molecular formula of the dimeric compound.
¹H NMRSignals for aromatic protons (pyridine rings), olefinic protons, methine groups, and methylene (B1212753) groups.Identifies the types of protons present and their chemical environment. Coupling constants help determine connectivity.
¹³C NMR / DEPTSignals for quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons.Determines the number and type of carbon atoms in the molecule, confirming the molecular formula.
COSYCross-peaks between coupled protons.Establishes proton-proton correlations within each monomeric unit, helping to trace out the carbon chains.
HSQCCross-peaks between protons and their directly attached carbons.Assigns specific protons to their corresponding carbon atoms.
HMBCCross-peaks between protons and carbons separated by 2-3 bonds.Crucial for connecting different fragments of the molecule, especially for identifying the linkage points between the two monomer units.
NOESYCross-peaks between protons that are close in space.Provides information about the 3D structure and relative stereochemistry of the dimer.

These combined analytical methods allow for the unambiguous assignment of the constitution, configuration, and conformation of dimeric pyridine-containing alkaloids, providing critical insights into the complex biosynthetic capabilities of their natural sources. researchgate.net

Applications of Cyclopenta B Pyridin 5 Ol and Its Derivatives Beyond Direct Biological Agents

Role as Synthetic Intermediates

The structural rigidity and inherent reactivity of the cyclopenta[b]pyridine core make it a valuable precursor for a wide range of complex molecules in the pharmaceutical and agrochemical industries.

Precursors for Complex Alkaloids and Bioactive Agents

The cyclopenta[b]pyridine skeleton is a key structural motif found in a class of natural products known as monoterpene pyridine (B92270) alkaloids (MTPAs). researchgate.netmdpi.com These alkaloids are derived from iridoid glycosides and are characterized by their diverse and significant biological activities. researchgate.net Synthetic chemists utilize cyclopenta[b]pyridine derivatives as intermediates to construct these complex natural structures and their analogs. The synthesis of these compounds allows for the exploration of new bioactive agents with potential applications in medicine. mdpi.com For instance, compounds containing a cycloalkane fused to a pyridine ring have been employed as precursors in the synthesis of potent and selective inhibitors of enzymes like aldosterone (B195564) synthase. mdpi.com The strategic use of cyclopenta[b]pyridine intermediates provides a concise and chiral route to derivatives that have shown potential antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities. researchgate.netmdpi.com

Key Intermediate in Pharmaceutical Synthesis (e.g., Cefpirome)

One of the most significant industrial applications of cyclopenta[b]pyridine derivatives is in the synthesis of Cefpirome, a fourth-generation cephalosporin (B10832234) antibiotic. hsppharma.comresearchgate.net Cefpirome is valued for its broad-spectrum antibacterial activity, including against strains that are resistant to third-generation cephalosporins. researchgate.net The compound 6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial intermediate in the manufacturing process of Cefpirome. hsppharma.comresearchgate.net The synthesis involves the reaction of cyclopentanone (B42830) and propargylamine (B41283), which can be catalyzed by ionic liquids to produce the cyclopenta[b]pyridine core. researchgate.net Further modifications, such as the introduction of a chloro group to form 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine, provide the necessary functionality for its incorporation into the final Cefpirome molecule. researchgate.net

Table 1: Role of Cyclopenta[b]pyridine in Cefpirome Synthesis

Intermediate Role in Synthesis Reference
6,7-dihydro-5H-cyclopenta[b]pyridine Core structural precursor for Cefpirome researchgate.net, hsppharma.com

Building Blocks for Agrochemicals

The pyridine ring is a well-established pharmacophore in the agrochemical industry, present in numerous fungicides, herbicides, and insecticides. grandviewresearch.comresearchgate.netnih.gov Cyclopenta[b]pyridine derivatives serve as valuable building blocks for creating novel agrochemicals with improved efficacy and selectivity. nih.gov The fusion of the cyclopentane (B165970) ring introduces conformational constraints and lipophilicity that can favorably influence the biological activity and physical properties of the resulting pesticides. grandviewresearch.com

Researchers have designed and synthesized 5-aryl-cyclopenta[c]pyridine derivatives, starting from natural products, that exhibit potent activity against plant viruses, such as the tobacco mosaic virus (TMV). nih.gov Furthermore, these compounds have demonstrated significant fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, as well as insecticidal efficacy against pests such as Plutella xylostella. nih.gov The versatility of the cyclopenta[b]pyridine scaffold allows for systematic structural modifications to optimize activity against a broad spectrum of agricultural pests and diseases. researchgate.netnih.gov

Catalytic Applications

The unique electronic and steric properties of cyclopenta[b]pyridine derivatives make them effective ligands in the field of metal-catalyzed reactions.

Ligands in Metal-Catalyzed Reactions (e.g., Olefin Polymerization)

The cyclopenta[b]pyridine ligand, which combines a cyclopentadienyl (B1206354) (Cp) anion with a pyridine ring, is a bifunctional ligand that can coordinate to a metal center in various ways. rsc.org This characteristic has been exploited in the development of catalysts for olefin polymerization. For example, a zirconium complex, Cp(η⁵-CpPy)ZrCl₂ (where Cp is pentamethylcyclopentadienyl and CpPy is the cyclopenta[b]pyridyl ligand), has been synthesized and characterized. rsc.org In this complex, the cyclopenta[b]pyridyl ligand coordinates to the zirconium center in an η⁵-fashion through the cyclopentadienyl ring. rsc.org

When activated with methylaluminoxane (B55162) (MAO), this zirconium complex serves as an effective catalyst for the polymerization of ethylene (B1197577) and the copolymerization of ethylene with α-olefins like 1-hexene (B165129) or propene. rsc.org The presence of the pyridine functionality within the ligand architecture can influence the electronic properties of the metal center and the steric environment around it, thereby affecting the catalytic activity and the properties of the resulting polymer. rsc.orgacs.org

Table 2: Catalytic Performance in Ethylene Polymerization

Catalyst System Polymerization Conditions Activity Reference
Cp*(η⁵-CpPy)ZrCl₂ / MAO Ethylene polymerization Active rsc.org
Cp*(η⁵-CpPy)ZrCl₂ / MAO Ethylene/1-hexene copolymerization Active rsc.org

Materials Science Applications

The rigid, planar structure and the presence of heteroatoms in fused pyridine systems like cyclopenta[b]pyridine make them attractive components for advanced materials. ias.ac.in These compounds have found applications in the development of organic functional materials.

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and investigated for their potential as corrosion inhibitors for steel alloys. nih.govacs.org Specifically, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives can form protective films on the surface of carbon steel, effectively retarding corrosion in acidic environments. nih.govacs.org These molecules are thought to adsorb onto the metal surface, creating a barrier that inhibits both anodic and cathodic corrosion reactions. nih.gov

Furthermore, the aromatic nature of the cyclopenta[b]pyridine system makes it a candidate for use in the synthesis of dyes and pigments. guidechem.com The extended π-electron system can be modified to tune the absorption and emission of light, leading to materials with specific optical properties. ias.ac.in The inherent stability and potential for self-assembly of these fused heterocycles also suggest their utility in creating organic semiconductors and other electronic materials. ias.ac.in

Components in Optoelectronic Materials

The integration of pyridine-based compounds into optoelectronic materials is an active area of research. Generally, pyridine derivatives are investigated for their electron-transporting properties, which are beneficial for devices like organic light-emitting diodes (OLEDs). rsc.org Their function in these devices is to improve efficiency and stability. rsc.org Conjugated polymers containing pyridine, known as polypyridines, have been evaluated for their reversible redox chemistry and conductivity, suggesting potential use in energy storage applications. researchgate.net However, specific research detailing the application of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol or its direct derivatives as core components in optoelectronic materials is not widely documented in publicly available literature.

Constituents of Synthetic Resins

Polymers derived from pyridine and its analogs are explored for their electrical conductivity and electrochemical properties. researchgate.netwikipedia.org The synthesis of polymers from various monomers is a foundational aspect of creating synthetic resins with specific, tailored characteristics. While methods for synthesizing derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine are established researchgate.netrsc.org, the subsequent polymerization of these specific compounds to form synthetic resins is not a prominent focus in current research literature.

Corrosion Inhibition Research

A significant area of application for derivatives of the cyclopenta[b]pyridine scaffold is in the field of corrosion prevention for metals. Research has demonstrated their effectiveness in protecting steel alloys from acidic environments.

Applicability as Inhibitor Films for Steel Alloys

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been successfully synthesized and identified as novel and effective corrosion inhibitors for carbon steel in acidic solutions, such as molar sulfuric acid (H₂SO₄). nih.govacs.org Studies show that these compounds, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), form a protective film on the steel surface, significantly retarding the corrosive attack of the acidic medium. nih.govresearchgate.net

Electrochemical analyses, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been employed to evaluate their performance. nih.govacs.org The results indicate that these cyclopenta[b]pyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The inhibition efficiency is dependent on the concentration of the compound, with studies showing a superior efficiency of up to 97.7% at a concentration of 1.0 mM for certain derivatives. nih.govacs.orgnih.gov

The effectiveness of four different CAPD compounds was tested, showing a clear structure-performance relationship. nih.gov

Table 1: Potentiodynamic Polarization Data for Carbon Steel with Cyclopenta[b]pyridine Derivatives

InhibitorConcentration (mM)Corrosion Current Density (jcorr) (μA/cm²)Inhibition Efficiency (IE%)
Blank-1250.0-
CAPD-10.04663.846.9
1.028.897.7
CAPD-20.04705.043.6
1.070.094.4
CAPD-30.04718.842.5
1.0101.391.9
CAPD-40.04745.040.4
1.0118.890.5

Data sourced from a study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.gov

Adsorption Mechanisms on Metal Surfaces

The protective action of cyclopenta[b]pyridine derivatives is attributed to their adsorption onto the metal surface, forming a barrier between the steel and the corrosive environment. acs.orgnih.gov The adsorption of these compounds on the carbon steel interface has been found to follow the Langmuir adsorption isotherm model. nih.govresearchgate.net This model suggests that a monolayer of the inhibitor molecules forms on the metal surface. mdpi.comijstr.org

The adsorption mechanism is a combination of physical and chemical processes (physisorption and chemisorption). nih.gov

Physisorption: This involves electrostatic interactions between the charged metal surface and protonated inhibitor molecules. In acidic solutions, the inhibitor's nitrogen atoms can become protonated, leading to electrostatic attraction to the negatively charged steel surface (due to specifically adsorbed anions like SO₄²⁻).

Chemisorption: This is a stronger form of adsorption involving charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com The presence of heteroatoms (like nitrogen in the pyridine ring) and π-electrons from aromatic rings in the molecular structure of these derivatives facilitates this process, leading to the formation of coordinate bonds with the metal. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), and Monte Carlo simulations support these findings, correlating the efficacy of the inhibitor molecules with their molecular structures and their ability to adsorb onto the carbon steel surface. acs.orgnih.gov

Future Directions and Emerging Research Avenues for 5s 5h,6h,7h Cyclopenta B Pyridin 5 Ol Research

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol. Current synthetic routes can often be improved in terms of atom economy, energy consumption, and waste reduction.

Key research directions include:

Asymmetric Catalysis: A significant area of advancement will be the development of novel catalytic systems for the asymmetric synthesis of chiral alcohols. nih.govresearchgate.netmdpi.com This could involve the use of chiral ligands with transition metals or organocatalysts to achieve high enantioselectivity in the reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Green Chemistry Approaches: The principles of green chemistry will be central to the development of new synthetic protocols. researchgate.netrasayanjournal.co.innih.govresearchgate.netnih.gov This includes the use of greener solvents, such as ionic liquids or water, and energy-efficient techniques like microwave-assisted synthesis. nih.govmdpi.com Multicomponent reactions, which allow for the construction of complex molecules in a single step, could also be explored to streamline the synthesis of derivatives. nih.govbohrium.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical methods. Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound.

A comparative overview of potential synthetic strategies is presented in the table below.

MethodologyPotential AdvantagesPotential Challenges
Asymmetric Catalysis High enantioselectivity, catalytic turnoverCatalyst cost and sensitivity, optimization of reaction conditions
Green Chemistry Reduced environmental impact, improved safetyCatalyst and solvent compatibility, scalability
Biocatalysis High specificity, mild reaction conditionsEnzyme stability and availability, substrate scope

Application of Advanced Computational Design for Novel Derivatives

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery of novel derivatives of this compound with enhanced properties.

Future research in this area will likely involve:

Structure-Based Drug Design: By utilizing the three-dimensional structures of biological targets, researchers can design new ligands with improved binding affinity and selectivity. nih.govwustl.edursc.org This approach will be crucial for developing new therapeutic agents based on the cyclopenta[b]pyridine scaffold.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated to identify the key structural features required for biological activity. These models can then be used to virtually screen large compound libraries to identify new hit molecules. acs.org

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. researchgate.net

The integration of these computational approaches will enable a more rational and efficient design of new molecules with desired biological or material properties.

Identification of New Biological Targets and Pathways

The fused pyridine (B92270) scaffold is a common motif in many biologically active compounds, suggesting that this compound and its derivatives could interact with a range of biological targets. nih.govresearchgate.netnih.govnih.govlifechemicals.com

Emerging research avenues for target identification include:

High-Throughput Screening: Screening large libraries of derivatives against a diverse panel of biological targets can uncover novel activities. This could lead to the identification of compounds with potential applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.govacs.orgresearchgate.net

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system. This can provide valuable insights into the mechanism of action of bioactive compounds.

Phenotypic Screening: Instead of focusing on a specific target, phenotypic screening identifies compounds that produce a desired effect in a cellular or whole-organism model. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

The exploration of the biological activities of cyclopenta[c]pyridine derivatives has already indicated potential for neuropharmacological applications, which could be a fruitful area of investigation for this compound. mdpi.comresearchgate.net

Exploration of Materials Science Applications and Functional Materials

The unique electronic and structural properties of heterocyclic compounds make them attractive candidates for applications in materials science. longdom.org

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: Pyridine-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and organic semiconductors. openaccessgovernment.orgnumberanalytics.comresearchgate.net The chirality of this compound could also be exploited to create materials with unique chiroptical properties.

Functional Polymers: The hydroxyl group of the molecule provides a handle for polymerization, allowing for the creation of new polymers with tailored properties. These materials could have applications in areas such as sensing, catalysis, and drug delivery.

Corrosion Inhibitors: Pyridine derivatives have been shown to be effective corrosion inhibitors for various metals. The cyclopenta[b]pyridine scaffold could offer a new platform for the design of highly efficient and environmentally friendly corrosion inhibitors.

The development of novel materials based on this scaffold could lead to advancements in a wide range of technologies.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Biological Contexts

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research will need to integrate data from multiple "omics" platforms. rasayanjournal.co.ingoogle.com

This systems biology approach will involve:

Transcriptomics, Proteomics, and Metabolomics: Analyzing the changes in gene expression, protein levels, and metabolite profiles in response to compound treatment can provide a global view of the cellular pathways that are affected. nih.govnih.gov

Network Biology: By integrating multi-omics data, researchers can construct molecular interaction networks to identify key nodes and pathways that are perturbed by the compound.

Personalized Medicine: In the long term, understanding how genetic variations influence the response to these compounds could pave the way for personalized therapeutic strategies.

This integrated approach will be crucial for elucidating the mechanism of action of new drug candidates and for identifying potential biomarkers of efficacy and toxicity. mdpi.comyoutube.comfrontlinegenomics.com

Q & A

Q. How to address batch-to-batch variability in synthetic yield or purity?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Track impurities via UPLC-MS and correlate with process variables using multivariate analysis (e.g., PCA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Reactant of Route 2
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.